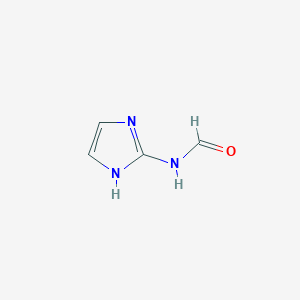

Formamide, N-1H-imidazol-2-yl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Formamide, N-1H-imidazol-2-yl-, is a chemical compound that has been widely used in scientific research for various purposes. It is a colorless liquid that has a faint odor of ammonia and is highly soluble in water.

Mecanismo De Acción

Formamide acts as a denaturant for nucleic acids and proteins by disrupting the hydrogen bonds and hydrophobic interactions that hold the molecules together. It also disrupts the secondary and tertiary structures of the molecules, leading to their denaturation. Formamide is a polar aprotic solvent that can dissolve polar and nonpolar solutes. It can also act as a hydrogen bond acceptor and donor, making it a versatile solvent for various chemical reactions.

Biochemical and Physiological Effects:

Formamide has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and mutations in cells. It has also been shown to inhibit the activity of various enzymes, including RNA polymerase and DNA polymerase. Formamide has been shown to have toxic effects on various cell types, including human and animal cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Formamide has several advantages for lab experiments. It is a versatile solvent that can dissolve a wide range of solutes. It is also a denaturant for nucleic acids and proteins, making it useful for various biochemical assays. Formamide is also readily available and relatively inexpensive.

However, there are also limitations to the use of formamide in lab experiments. It is a toxic substance that can have harmful effects on human health. It is also a potent mutagen that can induce DNA damage and mutations in cells. Formamide is also highly hygroscopic, meaning that it can absorb moisture from the air, leading to inaccuracies in experimental results.

Direcciones Futuras

There are several future directions for the use of formamide in scientific research. One direction is the development of safer and less toxic denaturants for nucleic acids and proteins. Another direction is the use of formamide in the synthesis of new compounds, including pharmaceuticals and agrochemicals. Formamide can also be used as a solvent for the synthesis of new materials, including polymers and nanoparticles. Finally, the use of formamide in the study of RNA structure and function is an area of active research.

Métodos De Síntesis

Formamide can be synthesized by the reaction of formic acid with ammonia. The reaction takes place at a temperature of around 100°C and produces formamide and water as the products. The reaction can be represented as follows:

HCOOH + NH3 → HCONH2 + H2O

Aplicaciones Científicas De Investigación

Formamide has been used in various scientific research applications. It is commonly used as a denaturant for nucleic acids and proteins. It is also used as a solvent for various chemical reactions. Formamide is used in the synthesis of various compounds, including imidazoles, pyrimidines, and purines. It has also been used as a polar aprotic solvent for the synthesis of peptides.

Propiedades

Número CAS |

229343-10-6 |

|---|---|

Nombre del producto |

Formamide, N-1H-imidazol-2-yl- |

Fórmula molecular |

C4H5N3O |

Peso molecular |

111.1 g/mol |

Nombre IUPAC |

N-(1H-imidazol-2-yl)formamide |

InChI |

InChI=1S/C4H5N3O/c8-3-7-4-5-1-2-6-4/h1-3H,(H2,5,6,7,8) |

Clave InChI |

SMXZQOMVCREYNY-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N1)NC=O |

SMILES canónico |

C1=CN=C(N1)NC=O |

Pictogramas |

Irritant |

Sinónimos |

N-(1H-Imidazol-2-yl)acetamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.